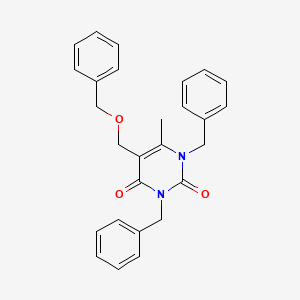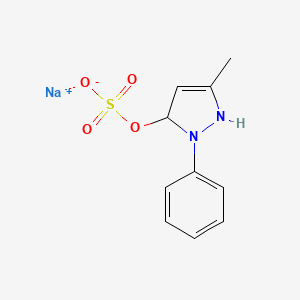
1,3-dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of multiple benzyl groups and a pyrimidine core, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
The synthesis of 1,3-dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with benzyl halides under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl groups can be substituted with other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or modulate receptor activity.
Comparaison Avec Des Composés Similaires
1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:
1,3-Dibenzyl-5-fluorouracil: Known for its use in cancer treatment.
Benzimidazole derivatives: These compounds have a wide range of biological activities, including antiviral and anticancer properties.
Imidazole-containing compounds: These are known for their therapeutic potential in various medical conditions.
The uniqueness of this compound lies in its specific structural features and the presence of multiple benzyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H26N2O3 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
1,3-dibenzyl-6-methyl-5-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H26N2O3/c1-21-25(20-32-19-24-15-9-4-10-16-24)26(30)29(18-23-13-7-3-8-14-23)27(31)28(21)17-22-11-5-2-6-12-22/h2-16H,17-20H2,1H3 |
Clé InChI |
OGFKYQRLNHWCIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)COCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)


![1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12095700.png)


![4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12095721.png)

![[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12095731.png)


![Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B12095744.png)

